Chromium iron oxide
Description
Evolution of Scientific Inquiry into Chromium Iron Oxide Systems
The scientific journey into this compound systems began with the recognition of chromite , primarily FeCr₂O₄ , as a naturally occurring mineral. Found in igneous and metamorphic rocks, chromite has long been appreciated as a vital source of chromium, essential for various industrial applications, including metallurgy and pigment production ontosight.aibritannica.com. Early geological and mineralogical studies focused on its occurrence, basic chemical composition, and crystal structure, often identifying it as a spinel mineral britannica.comrruff.info.
The industrial demand for chromium spurred early research into its extraction and the properties of its compounds. A significant milestone in the evolution of scientific inquiry was the development of iron-chromium oxide catalysts for the high-temperature water-gas shift (WGS) reaction, a process crucial for hydrogen production. As early as the 20th century, catalysts based on iron and chromium oxides were implemented in industrial processes, marking a pivotal application-driven research direction ucl.ac.ukcandcs.de. This led to extensive investigations into the catalytic mechanisms, phase transformations (such as the conversion of Fe₂O₃ to Fe₃O₄ during the WGS reaction), and the role of promoters like copper and chromium in enhancing catalyst stability and activity ucl.ac.ukresearchgate.netacs.orgmdpi.com.
With the advent of nanotechnology and advanced materials synthesis techniques, scientific inquiry broadened to include the controlled fabrication of this compound materials, particularly in nanoscale forms. Methods such as sol-gel processes, hydrothermal synthesis, and thermal decomposition have enabled the creation of nanoparticles, solid solutions (e.g., Fe₂₋ₓCrₓO₃), and doped materials with precise control over their composition and structure ontosight.airesearchgate.netunam.edu.naresearchgate.netcapes.gov.br. This shift necessitated the development and application of sophisticated characterization techniques. Advanced methods like X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Vibrating Sample Magnetometry (VSM), X-ray Absorption Spectroscopy (XAS), and Mössbauer spectroscopy became indispensable for elucidating crystal structures, phase purity, particle morphology, and magnetic behaviors researchgate.netresearchgate.netscispace.comarpnjournals.orgtaylorandfrancis.comaip.orgias.ac.inniscpr.res.inijera.comacs.orgnih.govnih.gov.
Furthermore, thermodynamic assessments and computational modeling, including CALPHAD (Calculation of Phase Diagrams) and phase-field modeling, have become integral to understanding the complex phase relationships within the Fe-Cr-O system and predicting microstructural evolution under various thermal and chemical conditions jst.go.jpfrontiersin.orgresearchgate.netresearchgate.netosti.gov. This evolution reflects a progression from observational mineralogy to a deeply analytical and predictive approach in materials science.
Interdisciplinary Significance of this compound Materials Science
The unique combination of properties exhibited by chromium iron oxides renders them significant across a broad spectrum of scientific and technological fields, fostering interdisciplinary research and application.
Catalysis: Iron-chromium oxide systems are foundational in industrial catalysis, particularly for the water-gas shift (WGS) reaction , a critical step in hydrogen production, ammonia (B1221849) synthesis, and methanol (B129727) production ucl.ac.ukcandcs.deacs.org. Their ability to withstand high temperatures and facilitate redox reactions makes them highly effective. Research also explores their utility in environmental catalysis for pollutant degradation ontosight.ai.
Materials Science:
Pigments: Their inherent color stability and range (brown, green, black) make them valuable as pigments in paints, ceramics, and plastics ontosight.aitaylorandfrancis.comresearchgate.net.
Magnetic Materials: Chromium iron oxides, especially in nanoparticle form (superparamagnetic iron oxide nanoparticles or SPIONs), possess tunable magnetic properties. These are exploited in magnetic pigments, data storage media, and advanced applications like biomedical imaging (MRI contrast agents), targeted drug delivery, and hyperthermia treatments ontosight.aiacs.orglu.sedovepress.comrsc.org.
Refractory Materials: Their high melting points and thermal stability make them suitable for use in refractory applications, materials designed to withstand extreme temperatures ontosight.aiunam.edu.na.
Energy Applications: Research is ongoing into their potential use in energy storage devices and as selective surfaces for solar-thermal collectors, leveraging their optical and thermal properties researchgate.netscielo.br.
Environmental Science: this compound nanoparticles are employed as efficient adsorbents for the removal of toxic heavy metals, such as hexavalent chromium (Cr(VI)), from wastewater ijera.comnih.govnih.govmdpi.com. They also play a role in immobilizing chromium in industrial waste materials, contributing to more sustainable waste management acs.orgdiva-portal.org.
Geology and Mineralogy: As the primary mineral source of chromium, chromite remains a subject of study in understanding Earth's crustal composition and ore genesis ontosight.aibritannica.com.
Solid-State Physics and Chemistry: The study of chromium iron oxides contributes to a fundamental understanding of spinel structures, complex phase equilibria, magnetic phenomena (ferrimagnetism, superparamagnetism), and the effects of doping and particle size on material properties rruff.inforesearchgate.nettaylorandfrancis.comjst.go.jposti.govresearchgate.netcambridge.org.
The interdisciplinary nature of this compound research underscores its importance in addressing critical technological challenges and advancing fundamental scientific knowledge.
Structure
2D Structure
Properties
IUPAC Name |
chromium(3+);iron(3+);oxygen(2-) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.Fe.3O/q2*+3;3*-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQBUZNAOJCRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Cr+3].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrFeO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Chromium iron oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12068-77-8, 12737-27-8, 68187-09-7 | |
| Record name | Chromium iron oxide (Cr2FeO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium iron oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium iron oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium iron oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichromium iron tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iron chromite brown spinel | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Chromium Iron Oxide Materials
Solution-Based Synthesis Approaches
Solution-based methods are prized for their ability to yield chromium iron oxide materials with controlled sizes, morphologies, and functionalities at relatively low temperatures. These techniques involve the chemical transformation of molecular precursors in a liquid medium to form solid products.
Hydrothermal and Solvothermal Syntheses of this compound
Hydrothermal and solvothermal syntheses are conducted in aqueous and non-aqueous solvents, respectively, within a sealed vessel, known as an autoclave, at elevated temperatures and pressures. These conditions facilitate the dissolution and recrystallization of reactants, leading to the formation of crystalline this compound.
The hydrothermal method has been successfully employed to synthesize chromium dioxide (CrO₂) powders by decomposing chromium(III) oxide (Cr₂O₃) and chromium(VI) oxide (CrO₃) in the temperature range of 300-500°C and pressures between 250-1200 bars. To achieve the desired acicular morphology for applications such as magnetic recording, modifiers like antimony and iron oxides are introduced. A notable advancement in this area is the use of alkali metal salts as mineralizers, which has been shown to produce CrO₂ with enhanced magnetic characteristics ias.ac.in. Similarly, chromium oxide nanoparticles have been synthesized via hydrothermal treatment of chromium nitrate [Cr(NO₃)₃] in the presence of sodium hydroxide and ascorbic acid at 120°C for 12 hours acs.org.
Solvothermal synthesis offers a versatile route to produce monodisperse iron oxide micro- and nanostructures with various morphologies, such as spindles and spheres. By controlling parameters like the concentration of chloride ions in the reaction medium, the nucleation and growth of the iron oxide particles can be effectively managed rsc.orgresearchgate.net. For instance, size-controlled superparamagnetic iron oxide (Fe₃O₄) nanospheres have been synthesized in an ethylene glycol/diethylene glycol binary solvent system. The average diameter of these nanospheres could be tuned from approximately 100 to 700 nm by varying the solvent ratio mdpi.com. The formation of iron oxide nanoparticles via a microwave-assisted solvothermal method using iron(III) chloride hexahydrate (FeCl₃·6H₂O) in ethylene glycol has also been reported, offering a rapid synthesis route rsc.org.
Table 1: Parameters in Hydrothermal/Solvothermal Synthesis of Chromium and Iron Oxides
| Compound | Method | Precursors | Solvent | Temperature | Pressure | Resulting Morphology | Reference |
|---|---|---|---|---|---|---|---|
| Chromium Dioxide (CrO₂) | Hydrothermal | CrO₃, Cr₂O₃ | Water | 300-500°C | 250-1200 bars | Acicular particles | ias.ac.in |
| Chromium Oxide (CrOOH) | Hydrothermal | Cr(NO₃)₃·9H₂O, NaOH, Ascorbic acid | Water | 120°C | Not specified | Ultrasmall nanoparticles (3-10 nm) | acs.org |
| Iron Oxide (Fe₃O₄) | Solvothermal | FeCl₃·6H₂O, NaAc, PVP, Sodium citrate | Ethylene glycol/Diethylene glycol | 210°C | Not specified | Nanospheres (100-700 nm) | mdpi.com |
| Iron Oxide | Solvothermal | Fe(NO₃)₃·9H₂O, FeCl₃·6H₂O | Alcohol-water mixture | Not specified | Not specified | Micro-, nanospindles and nanospheres | rsc.orgresearchgate.net |
Sol-Gel and Co-precipitation Routes for this compound Nanostructures
The sol-gel process is a wet-chemical technique used for the fabrication of solid materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. This method is advantageous for producing materials with a high degree of homogeneity and purity at mild temperatures ijnnonline.net. Chromium(III) oxide (Cr₂O₃) nanoparticles have been synthesized using a sol-gel process where an amorphous material is first prepared from an aqueous solution of chromium nitrate [Cr(NO₃)₃·9H₂O] and hydrazine monohydrate, which then crystallizes at a low temperature researchgate.net. An advanced sol-gel strategy has also been developed for fabricating α-Fe₂O₃ nanoparticles on a rosin-derived biochar substrate, which enhances the interfacial reactivity of the nanoparticles nih.gov.
Co-precipitation is a widely used, simple, and cost-effective method for synthesizing iron oxide nanoparticles. It involves the simultaneous precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) ions from an aqueous solution by adding a base atomfair.com. The chemical reaction, Fe²⁺ + 2Fe³⁺ + 8OH⁻ → Fe₃O₄ + 4H₂O, highlights the importance of maintaining a stoichiometric molar ratio of Fe²⁺ to Fe³⁺ (typically 1:2) to obtain pure magnetite (Fe₃O₄) atomfair.com. The properties of the resulting nanoparticles, such as size and crystallinity, are highly dependent on reaction parameters like pH, temperature, and the presence of stabilizers atomfair.com. For instance, stable iron oxide nanoparticles have been synthesized using sodium hydroxide (NaOH) as the precipitating agent, with studies showing that the most magnetic iron oxide phase forms within the first 5 seconds of the reaction ucl.ac.uk. Similarly, Cr₂O₃ nanoparticles have been prepared by aqueous precipitation using chromium sulfate [Cr₂(SO₄)₃] and ammonia (B1221849) as the precipitating agent orientjchem.org.
Microemulsion and Polyol Methods in this compound Fabrication
The microemulsion method utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids, where microdomains of one or both liquids are stabilized by an interfacial film of surfactant molecules. These microdomains act as nanoreactors for the synthesis of nanoparticles with controlled size and morphology. Iron/iron oxide core-shell nanoparticles have been synthesized by the reduction of aqueous iron(III) chloride (FeCl₃) with sodium borohydride (NaBH₄) within water-in-oil microemulsions nih.govnih.gov. By adjusting the microemulsion conditions, nanoparticles with diameters ranging from 8 to 20 nm can be obtained nih.gov.
The polyol method is a versatile wet-chemistry route where a polyol (e.g., ethylene glycol, diethylene glycol) serves as both the solvent and a reducing agent. This process allows for the synthesis of finely divided metals and metal oxides from their respective salts nih.gov. The forced hydrolysis of metal salts in a polyol medium can produce monodisperse nanoparticles with good crystallinity nih.gov. This method has been applied to synthesize single-core and multicore magnetic iron oxide nanoparticles, often assisted by microwave heating to accelerate the reaction mdpi.com. The morphology of the resulting iron oxide nanoparticles can evolve during the synthesis, forming structures like nanoparticle clusters or porous nanoparticles, depending on the reductive ability of the polyol used rsc.org. The addition of ascorbic acid in the polyol synthesis of iron has been shown to decrease the particle size significantly nih.gov.
Green Synthesis Approaches for this compound (e.g., Phytofabrication)
Green synthesis has emerged as an eco-friendly and cost-effective alternative to conventional chemical and physical methods for nanoparticle production. Phytofabrication, which utilizes plant extracts, is a prominent green synthesis approach. Plant extracts contain a variety of biomolecules, such as polyphenols, flavonoids, and proteins, that can act as both reducing and capping agents in the synthesis of nanoparticles.
The synthesis of iron oxide nanoparticles using extracts from various plant species has been demonstrated for environmental applications like the remediation of hexavalent chromium [Cr(VI)] nih.govresearchgate.netnih.govacs.org. For example, extracts from Pittosporum undulatum and Melia azedarach have been used to produce iron oxide nanoparticles that show high efficiency in removing Cr(VI) from aqueous solutions nih.govacs.org. The characteristics of the nanoparticles, such as size, shape, and agglomeration, are influenced by the specific plant extract used researchgate.netnih.gov. Nanoparticles with sizes between 5 and 15 nm have shown enhanced chromium removal capacities compared to larger, agglomerated particles researchgate.netnih.gov. This approach favors the formation of iron oxide nanoparticles rather than zero-valent iron nanoparticles researchgate.netnih.gov.
Table 2: Phytofabrication of Iron Oxide Nanoparticles for Chromium Remediation
| Plant Extract | Resulting Nanoparticle Size | Cr(VI) Removal Capacity | Reference |
|---|---|---|---|
| Pittosporum undulatum | 5 - 15 nm | 96.2% | nih.govacs.org |
| Melia azedarach | 5 - 15 nm | 84.1% | nih.govacs.org |
| Schinus molle | 30 - 100 nm (agglomerated) | 43.7% - 58.7% | researchgate.netnih.gov |
| Syzygium paniculatum | 30 - 100 nm (agglomerated) | 43.7% - 58.7% | researchgate.netnih.gov |
Solid-State and High-Temperature Synthesis Techniques
Solid-state synthesis methods involve the reaction of solid precursors at high temperatures to produce the desired material. These techniques are typically used for the large-scale production of bulk materials.
Solid-State Reaction Pathways for Bulk this compound
The solid-state reaction pathway is a conventional method for synthesizing mixed metal oxides like this compound (FeCr₂O₄ or related spinels). This technique involves intimately mixing the powdered reactants, such as iron(III) oxide (Fe₂O₃) and chromium(III) oxide (Cr₂O₃), and then heating the mixture at high temperatures for an extended period to allow for solid-state diffusion and reaction.
The kinetics and reaction mechanism of the solid-phase reaction between magnetite (Fe₃O₄) and Cr₂O₃ to form iron chromite (Fe(CrₓFe₁₋ₓ)₂O₄) have been investigated using the diffusion couple method at 1473 K (1200°C) ustb.edu.cn. This study elucidated the diffusion behavior of Fe²⁺ and Cr³⁺ ions during the formation of the spinel structure ustb.edu.cn. Mesoporous chromium oxide nanocrystals have also been synthesized through the solid thermal decomposition of chromium(III) nitrate nonahydrate [Cr(NO₃)₃·9H₂O] using citric acid as a templating agent researchgate.netuq.edu.au. The pore structure and phase of the resulting chromium oxide are influenced by factors such as the precursor-to-template ratio and the thermal treatment temperature and duration researchgate.netuq.edu.au.
Vapor Deposition and Thin Film Fabrication of this compound
Vapor deposition techniques are primarily employed for the fabrication of thin films of this compound on various substrates. These methods offer precise control over film thickness, composition, and crystallinity.
Pulsed Laser Deposition (PLD) is a physical vapor deposition technique that is well-suited for growing high-quality thin films of complex oxide materials. nih.gov The process involves the ablation of a target material (in this case, a this compound or a composite of chromium and iron oxides) with a high-power pulsed laser. nih.govazom.com The ablated material forms a plasma plume that expands and deposits onto a heated substrate, forming a thin film. azom.comyoutube.com The stoichiometric transfer of material from the target to the substrate is a key advantage of PLD, although it can be influenced by various deposition parameters. researchgate.netnih.gov
The properties of the resulting this compound films are highly dependent on several experimental parameters. The composition of the target is a primary determinant of the film's stoichiometry. lboro.ac.uk The substrate temperature influences the crystallinity and phase formation of the film. researchgate.net The background gas pressure, typically oxygen for oxide films, plays a crucial role in ensuring the proper oxygen stoichiometry in the deposited film. youtube.com Other parameters such as laser fluence, repetition rate, and target-to-substrate distance also affect the growth rate and quality of the film. nih.gov
| Parameter | Effect on Thin Film Properties |
| Target Composition | Determines the elemental composition of the deposited film. lboro.ac.uk |
| Substrate Temperature | Influences the crystallinity, phase, and orientation of the film. researchgate.net |
| Background Gas Pressure (Oxygen) | Controls the oxygen stoichiometry in the film. youtube.com |
| Laser Fluence | Affects the ablation rate and the kinetic energy of the plasma species. nih.gov |
| Target-to-Substrate Distance | Influences the deposition rate and uniformity of the film. nih.gov |
Control over Morphology and Nanostructure in this compound Synthesis
The ability to control the morphology and nanostructure of this compound materials is crucial for tailoring their properties for specific applications. Techniques like hydrothermal and sol-gel synthesis offer a high degree of control over these aspects.
Hydrothermal synthesis involves crystallization of materials from high-temperature aqueous solutions at high vapor pressures. mdpi.comnih.gov This method is widely used for the synthesis of various metal oxides with controlled morphologies. rsc.orgresearchgate.net For this compound, key parameters that can be tuned to control the nanostructure include the reaction temperature, time, pH of the precursor solution, and the use of surfactants or capping agents. researchgate.netnih.govacs.org For example, in the synthesis of FeCr₂O₄, different alkaline agents and capping agents have been shown to produce nanoparticles with varying morphologies, such as spherical particles. kashanu.ac.ir The pH of the synthesis solution is a critical factor, as it can influence the hydrolysis and condensation rates of the metal precursors, thereby affecting the final particle size and shape. nih.govjespublication.com
Sol-gel synthesis is a wet-chemical technique that involves the evolution of inorganic networks through the formation of a sol (a colloidal solution of solid particles) and its subsequent gelation. researchgate.net This method allows for the synthesis of materials with high purity and homogeneity at relatively low temperatures. researchgate.netjwent.net In the context of this compound, the sol-gel process typically starts with metal alkoxides or salts as precursors. researchgate.netjwent.net The hydrolysis and condensation reactions of these precursors can be carefully controlled by adjusting parameters such as the pH, water-to-precursor ratio, and reaction temperature. researchgate.netntnu.no These parameters, in turn, govern the size, shape, and porosity of the resulting this compound nanostructures. For instance, the synthesis of FeCr₂O₄ nanoparticles via the sol-gel method has been demonstrated using metal nitrates as precursors. jwent.net
| Synthesis Method | Key Control Parameters | Resulting Morphologies |
| Hydrothermal | Temperature, Time, pH, Precursor Concentration, Additives (surfactants, capping agents) researchgate.netnih.govacs.org | Nanoparticles, Nanorods, Nanosheets, Spheres rsc.orgresearchgate.netkashanu.ac.ir |
| Sol-Gel | pH, Water-to-Precursor Ratio, Temperature, Catalyst, Solvent researchgate.netjwent.netresearchgate.netntnu.no | Nanoparticles, Porous Networks, Thin Films researchgate.netjwent.net |
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides three-dimensional topographical information about a material's surface at the nanoscale. It functions by scanning a sharp probe, located at the end of a flexible cantilever, across the sample surface. The forces of interaction (such as van der Waals forces) between the probe tip and the surface cause the cantilever to deflect. A laser beam reflected from the back of the cantilever onto a photodiode detector measures this deflection, which is then used by a feedback loop to generate a precise 3D map of the surface topography.
Quantitative Surface Topography and Roughness: AFM is exceptionally well-suited for the quantitative analysis of surface morphology. Unlike electron microscopy techniques that provide 2D projections, AFM generates a true 3D profile of the surface, enabling the precise measurement of surface features. For this compound materials, particularly in the form of thin films or coatings, AFM is used to:
Visualize Grain Structure: Image the size, shape, and packing of crystalline grains on the surface.
Quantify Surface Roughness: Calculate key statistical parameters of roughness with sub-nanometer vertical resolution. Common parameters include the average roughness (Ra) and the root-mean-square roughness (Rq). This data is critical for understanding how synthesis conditions, such as deposition temperature, affect the final surface texture of the film.
AFM can be operated in several modes, including contact mode, where the tip is dragged across the surface, and non-contact or tapping mode, where the cantilever oscillates and the tip only intermittently touches the surface. The latter is often preferred for delicate samples to minimize surface damage.
Probing Localized Interactions: Beyond topographical imaging, the fundamental principle of measuring tip-sample forces allows AFM to be adapted to probe a variety of localized physical properties. By using specialized probes or operating in different modes, it is possible to map variations in surface properties concurrently with the topography.
Magnetic Force Microscopy (MFM): This is a key AFM-based technique for magnetic materials. In MFM, a magnetic probe is used to scan above the sample surface to detect magnetic force gradients. This allows for the mapping of magnetic domains and can be used to characterize the magnetic response of individual this compound nanoparticles.
Nanomechanical Properties: AFM can be used to measure local mechanical properties such as adhesion, stiffness, and friction. This is achieved by analyzing the force-distance curves as the tip approaches and retracts from the surface or by measuring the lateral twisting of the cantilever as it scans.
Electrical Properties: Techniques like Kelvin Probe Force Microscopy (KPFM) can map the surface potential and work function, providing insights into the electronic properties of the material at the nanoscale.
The table below outlines the different types of analysis that can be performed on this compound materials using AFM and its associated techniques.
| Technique | Information Obtained | Relevance to this compound |
| AFM (Topography) | Provides 3D surface maps, grain size/shape, and quantitative roughness parameters (Ra, Rq). | Characterizing the surface morphology of thin films and coatings; assessing how synthesis parameters influence surface texture. |
| Magnetic Force Microscopy (MFM) | Maps magnetic domains and local magnetic force gradients. | Visualizing the magnetic structure on the surface; determining the magnetic state of individual nanoparticles. |
| Force Spectroscopy | Measures local nanomechanical properties like adhesion and elasticity. | Understanding the mechanical integrity and surface interactions of coatings and nanocomposites. |
| Kelvin Probe Force Microscopy (KPFM) | Maps surface potential and work function variations. | Probing the local electronic properties and identifying different phases or chemical states on the surface. |
Advanced Characterization and Structural Elucidation of Chromium Iron Oxide Materials
Thermal Analysis Methods in Chromium Iron Oxide Research
Thermal analysis techniques are essential for investigating the physical and chemical properties of this compound materials as a function of temperature. These methods provide critical information on thermal stability, phase transitions, decomposition processes, and the kinetics of reactions. The most commonly employed techniques in the study of this compound include Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. For this compound research, TGA is invaluable for:
Studying Synthesis and Decomposition: TGA can monitor the decomposition of precursor materials used in the synthesis of this compound, identifying the temperature ranges at which different components are removed.
Quantifying Composition: The technique can be used to determine the amount of volatile components, such as adsorbed water or residual organic matter from synthesis.
Investigating Redox Behavior: By controlling the atmosphere (e.g., oxidizing or reducing), TGA can track changes in mass associated with oxidation or reduction of the iron and chromium ions, providing insights into the material's redox stability. For instance, a mass increase under an oxidizing atmosphere can be used to quantify the amount of ferrous iron (Fe²⁺) in a chromite sample.
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are related techniques that measure the difference in temperature (DTA) or heat flow (DSC) between a sample and an inert reference as a function of temperature. These methods are highly sensitive to thermal events and are used to:
Identify Phase Transitions: Endothermic peaks in DTA or DSC curves can indicate melting points, while exothermic peaks can signify crystallization events. This is particularly useful for studying the crystallization of amorphous this compound.
Determine Reaction Enthalpies: DSC, being a quantitative technique, can measure the enthalpy changes associated with phase transitions and chemical reactions.
Assess Thermal Stability: The onset temperature of decomposition or a phase change provides a measure of the material's thermal stability.
The following table summarizes typical thermal events that can be observed during the analysis of this compound and its precursors.
| Thermal Analysis Technique | Temperature Range (°C) | Observed Event | Description of Process |
| TGA/DTA | 100 - 200 | Endothermic Peak / Weight Loss | Removal of physically adsorbed and hydrated water molecules from the material's surface. |
| TGA/DTA | 200 - 400 | Exothermic Peak / Sharp Weight Loss | Decomposition of precursor materials (e.g., nitrates, acetates) used in the synthesis of the oxide. |
| DTA/DSC | > 400 | Exothermic Peak | Crystallization of amorphous this compound into a stable crystalline phase (e.g., spinel structure). |
| DTA | ~201 - 213 | Endothermic Peak | Melting point of precursor materials like CrO₃. |
| TGA | > 300 | Weight Loss | Thermal decomposition of higher chromium oxides to more stable forms like Cr₂O₃. |
The application of these thermal analysis methods provides a comprehensive understanding of the thermal behavior of this compound, which is crucial for controlling its synthesis, determining its operational limits in high-temperature applications, and understanding its phase stability.
Thermogravimetric Analysis (TGA) for Decomposition and Stability Investigations
Thermogravimetric Analysis (TGA) is a powerful technique used to measure changes in the mass of a material as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information on the thermal stability and decomposition of this compound.
TGA studies on this compound and its constituent oxides reveal distinct stages of mass loss corresponding to different physical and chemical processes. For instance, a gradual weight loss observed starting from 100 °C is typically ascribed to the loss of surface and absorbed water. mdpi.com In some synthesized materials, a sharp decline in mass at higher temperatures can indicate the decomposition of precursor materials, such as nitrates, used during synthesis. mdpi.com
In the context of mixed chromium-iron oxide systems, TGA is crucial for studying reduction processes. For example, during hydrogen-based direct reduction of Fe₂O₃+Cr₂O₃ powder compacts, the onset of mass loss is observed at approximately 250 °C, which corresponds with the detection of water vapor. arxiv.org The extent of reduction and the corresponding mass loss are highly dependent on the temperature. Investigations have shown that increasing the reduction temperature leads to a greater degree of mass loss, indicating more significant reduction of the oxides. arxiv.org
Detailed findings from TGA on the reduction of iron-chromium oxide mixtures are presented below.
| Material Composition | Reduction Temperature (°C) | Total Mass Loss (%) | Reduction Degree of Fe₂O₃ (%) | Reduction Degree of Cr₂O₃ (%) |
|---|---|---|---|---|
| Fe-10Cr Oxide Mixture | 900 | 42.35 | 91.37 | 12.31 |
| Fe-10Cr Oxide Mixture | 1100 | 52.40 | 93.93 | 35.03 |
| Fe-50Cr Oxide Mixture | 1100 | 32.15 | 52.57 | 4.63 |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is essential for identifying phase transitions, crystallization events, and other thermal phenomena in this compound materials. universallab.org
DSC analysis can detect both endothermic processes, which absorb heat, and exothermic processes, which release heat. universallab.org For instance, endothermic peaks observed at lower temperatures (e.g., 40-100 °C) in oxide materials are often due to water desorption, while peaks at higher temperatures can correspond to dehydration. researchgate.net
In the study of amorphous chromium iron oxides, DSC is particularly useful for investigating crystallization processes. The crystallization of amorphous Fe₂-ₓCrₓO₃ nanoparticles, for example, can be observed through DSC experiments. researchgate.net These experiments, often combined with in-situ X-ray diffraction, can reveal the formation of intermediate phases, such as maghemite, before the final conversion to a more stable phase like hematite (B75146) at higher temperatures. researchgate.net The temperatures and enthalpies of these transitions provide critical data on the kinetics of the crystallization process.
Calorimetric studies on ductile iron have demonstrated that DSC can clearly distinguish different phase transformations upon heating, such as the magnetic transformation at the Curie temperature, the pearlite-to-austenite transformation, and the ferrite-to-austenite transformation. researchgate.net An increase in the heating rate typically shifts these transformations to higher temperatures. researchgate.net Although this example is for a metallic alloy, the principles are directly applicable to the study of phase transitions within the complex crystal structures of chromium iron oxides.
The thermal events identified by DSC provide a detailed picture of the material's behavior under thermal stress.
| Material | Observed Thermal Event | Temperature Range (°C) | Type of Event | Associated Enthalpy (ΔH) |
|---|---|---|---|---|
| Ductile Iron (EN-GJS-450-10) | Pearlite → Austenite | 784 - 795 | Endothermic | Not Specified |
| Ductile Iron (EN-GJS-450-10) | Ferrite + Graphite → Austenite | 805 - 821 | Endothermic | Not Specified |
| Amorphous Iron Oxide | Crystallization to Maghemite | ~300 - 400 | Exothermic | Dependent on heating rate |
| Maghemite | Conversion to Hematite | > 400 | Exothermic | Dependent on heating rate |
Theoretical and Computational Investigations of Chromium Iron Oxide Systems
Density Functional Theory (DFT) Applications in Chromium Iron Oxide Research
Density Functional Theory (DFT) has become an indispensable tool in computational materials science for investigating the electronic and structural properties of solid-state materials like this compound. researchgate.net By solving the quantum mechanical equations that govern the behavior of electrons, DFT can accurately predict a wide range of material properties from first principles.
Electronic Structure Calculations of this compound
DFT calculations are crucial for understanding the electronic properties of this compound, which dictate its magnetic, conductive, and catalytic behaviors. These calculations typically focus on determining the arrangement of electron energy levels, the band gap, and the distribution of electron spin.
For transition metal oxides, standard DFT approaches like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) can sometimes fall short in accurately describing the strongly correlated d-electrons of iron and chromium, often underestimating band gaps and magnetic moments. nih.gov To overcome these limitations, more advanced methods such as DFT+U (which adds an on-site Coulombic interaction term, U) or hybrid functionals like HSE (Heyd–Scuseria–Ernzerhof) are frequently employed. researchgate.netnih.gov
Prediction of Equilibrium Geometries and Stability in this compound Phases
A key application of DFT is the prediction of the most stable crystal structures (equilibrium geometries) and the relative stability of different phases of a material. By calculating the total energy of a system for various atomic arrangements, DFT can identify the lowest-energy configuration, which corresponds to the most stable structure at zero Kelvin.
These calculations can predict lattice parameters, bond lengths, and bond angles with high accuracy, often in excellent agreement with experimental data. metu.edu.tr For instance, DFT has been used to systematically investigate the structural properties of iron oxides like hematite (B75146), magnetite, and wüstite, optimizing simulation parameters to achieve results close to experimental values. researchgate.net
Furthermore, DFT can be used to construct thermodynamic phase diagrams that show the stability of different phases as a function of external conditions like temperature and pressure (or chemical potential of constituent elements like oxygen). ucl.ac.uk This is achieved by calculating the Gibbs free energies of the various possible phases. nih.gov Such diagrams are invaluable for understanding the conditions under which a specific this compound phase will form or transform into another. For example, DFT calculations have shown that in chromium-iron oxide catalysts, chromium atoms preferentially locate below the surface iron sites and increase the vacancy formation energy, acting as a structural promoter by stabilizing the iron oxide phase. researchgate.netnih.gov
Vibrational Spectra Simulations for this compound
Theoretical simulations of vibrational spectra provide a powerful complement to experimental techniques like infrared (IR) and Raman spectroscopy for characterizing materials. vtt.fi DFT can be used to calculate the vibrational frequencies (phonons) of a crystal lattice, which correspond to the peaks observed in experimental spectra. researchgate.net
The most common method for simulating vibrational spectra is the harmonic approximation, where the potential energy surface is approximated as a parabola around the equilibrium geometry. This static approach can provide good insights into lattice dynamics, especially for crystalline materials at low temperatures. vtt.fi However, for more complex systems or at higher temperatures, molecular dynamics (MD) simulations, which sample the potential energy surface dynamically, may be necessary to capture anharmonic effects. vtt.fi
Simulated spectra are essential for assigning the vibrational modes observed experimentally to specific atomic motions, such as the stretching or bending of metal-oxygen bonds. core.ac.uk This detailed understanding of the vibrational fingerprint is crucial for identifying different phases, surface species, and defects within this compound materials. For example, computational modeling can help distinguish between the vibrational signatures of bulk species and adsorbed surface species, as demonstrated in studies of formate (B1220265) adsorption on chromium-iron oxide catalysts. nih.gov
Molecular Dynamics (MD) Simulations of this compound Interfaces and Reactions
Molecular Dynamics (MD) simulations model the time evolution of a system of atoms and molecules by solving Newton's equations of motion. This technique allows for the study of dynamic processes, such as surface reactions, adsorption, and diffusion, which are critical to the performance of this compound in various applications.
Surface Adsorption Mechanisms on this compound
MD simulations, often in conjunction with DFT, are used to investigate how molecules and ions interact with and adsorb onto this compound surfaces. smolecule.com These simulations provide atomic-level details about adsorption energies, equilibrium distances, and the orientation of adsorbed species. smolecule.com
The accuracy of MD simulations heavily relies on the quality of the force field—the set of equations and parameters that describes the interactions between atoms. For complex interfaces like those involving surfactants or polymers on iron oxide, standard force fields may be inadequate. In such cases, interaction energies derived from high-accuracy DFT calculations are used to develop specialized "interface force fields" that provide a more realistic description of the system. smolecule.com
Studies on iron oxide surfaces have revealed various adsorption mechanisms. For instance, the adsorption of chromate (B82759) on ferrihydrite nanoparticles has been modeled using DFT, showing that chromate can form inner-sphere (monodentate and bidentate) and outer-sphere complexes on the surface. researchgate.net Similarly, MD simulations have been used to study the adsorption of biopolymers and epoxy oligomers on iron oxide, highlighting the roles of hydrogen bonds, van der Waals forces, and electrostatic interactions. vtt.firesearchgate.net These computational approaches are vital for understanding how the surface chemistry of this compound influences its performance in applications like catalysis and contaminant removal.
Ion Transport and Diffusion within this compound Lattices
Ion transport and diffusion are fundamental processes that govern the growth of oxide layers, corrosion resistance, and the performance of materials in high-temperature environments. MD simulations are particularly well-suited for studying these dynamic phenomena by tracking the movement of individual ions through the crystal lattice over time.
Classical MD simulations have been employed to study mass transport in FeCr₂O₄ (chromite spinel), a key component of this compound systems. researchgate.net These simulations typically introduce vacancies (Schottky defects) into the lattice and monitor ion movement at elevated temperatures (e.g., 1300 K - 2000 K). researchgate.net From the mean square displacement of the ions, diffusion coefficients and activation energies for migration can be calculated. researchgate.net
For FeCr₂O₄, MD simulations have shown that all constituent ions (Fe²⁺, Cr³⁺, and O²⁻) are mobile, with the diffusion coefficients and activation energies varying for each ion. Such studies indicate that Fe²⁺ ions tend to have the highest diffusion coefficient and the lowest activation energy for migration within the chromite structure. researchgate.net This type of detailed information on the diffusion pathways and mechanisms for different ions is crucial for predicting and controlling the material's long-term stability and performance at high temperatures.
Table 1: Diffusion Parameters in FeCr₂O₄ from MD Simulations Data sourced from molecular dynamics simulations at a Schottky defect concentration of 6.7 x 10⁻⁴. researchgate.net
| Diffusing Ion | Activation Energy (eV) | Pre-exponential Factor (m²/s) |
| Fe²⁺ | 2.1 | 2.5 x 10⁻⁷ |
| Cr³⁺ | 2.5 | 1.1 x 10⁻⁷ |
| O²⁻ | 3.5 | 1.1 x 10⁻⁶ |
Monte Carlo Simulations for Statistical Mechanics of this compound Systems
Monte Carlo (MC) simulations are a powerful computational technique used to study the statistical mechanics of multi-particle systems by employing stochastic methods. arxiv.orguba.ar In the context of this compound and its constituent Fe-Cr alloy systems, MC simulations provide invaluable insights into atomic-level phenomena that are difficult to probe experimentally. academie-sciences.fr These simulations model the behavior of a system by generating a sequence of random configurations and calculating thermal averages of various properties, effectively describing the system's state in thermal equilibrium. arxiv.org
The primary application of MC simulations in this field is to understand the distribution of atoms, phase separation, and ordering tendencies within the crystal lattice. academie-sciences.frresearchgate.net For the Fe-Cr system, a precursor to understanding the more complex oxide, MC simulations have been combined with first-principles methods like Density Functional Theory (DFT). academie-sciences.fr This hybrid approach uses DFT to calculate the interaction energies between atoms, which then serve as input for the MC simulation to explore the vast configurational space over a range of temperatures and compositions. academie-sciences.fr
Research findings from these simulations have revealed key thermodynamic behaviors. For instance, in the Fe-Cr binary alloy, the Exchange Monte Carlo technique has been used to investigate the equilibrium phase diagram. academie-sciences.fr These studies show that at temperatures around 800 K, clustering of chromium atoms begins at concentrations above approximately 10%. academie-sciences.fr This tendency for chromium to segregate is a critical factor in the formation of chromium-rich oxide layers. The simulations have also identified a precursor to this phase separation in the form of an ordered Fe15Cr phase, which has the lowest negative enthalpy of mixing at 6.25% Cr. academie-sciences.fr This indicates an asymmetry in the phase separation behavior at low temperatures. academie-sciences.fr
Kinetic Monte Carlo (kMC) simulations, a variant of the MC method, are used to study the time evolution of the system, such as the diffusion of atoms and the growth of precipitates. academie-sciences.fr By modeling atomic movement via a vacancy-mediated mechanism, kMC simulations can predict the kinetics of chromium clustering and the initial stages of oxide formation. academie-sciences.fr
Table 1: Key Findings from Monte Carlo Simulations of Fe-Cr Systems
| Simulation Finding | Methodology | Significance for this compound | Reference |
|---|---|---|---|
| Cr Clustering Threshold | Exchange Monte Carlo | Indicates the concentration at which Cr atoms begin to segregate, a precursor to forming a protective Cr-rich oxide layer. | academie-sciences.fr |
| Ordered Fe15Cr Phase | Density Functional Theory (DFT) + MC | Reveals an underlying ordered structure that influences the thermodynamics and asymmetry of phase separation at low temperatures. | academie-sciences.fr |
| Asymmetric Phase Separation | Exchange Monte Carlo | Challenges the conventional view of symmetrical separation into Fe-rich and Cr-rich phases, suggesting a more complex behavior driven by the ordered Fe15Cr phase. | academie-sciences.fr |
| Precipitation Kinetics | Kinetic Monte Carlo (kMC) | Models the time-dependent process of Cr clustering, providing insight into the rate of formation of Cr-rich regions on the alloy surface. | academie-sciences.fr |
Computational Thermodynamics and Phase Diagram Modeling of this compound
Computational thermodynamics, particularly through the CALPHAD (CALculation of PHAse Diagrams) methodology, is a cornerstone for understanding and predicting the phase relationships in complex multicomponent systems like this compound (Fe-Cr-O). wikipedia.orgnih.gov The CALPHAD approach is based on the principle that the phase diagram of a system is a manifestation of its equilibrium thermodynamic properties. wikipedia.org It works by developing mathematical models for the Gibbs energy of each individual phase as a function of temperature, pressure, and composition. wikipedia.orgdiva-portal.org These models contain adjustable parameters that are optimized to fit all available experimental data, including phase equilibria and thermochemical properties. wikipedia.orgthermocalc.com
For the Cr-Fe-O system, thermodynamic databases have been developed by critically assessing the properties and phase relationships. researchgate.netuq.edu.au The Gibbs energy of each phase is described using specific models:
Liquid Phase: The properties of both dilute solutions of oxygen in liquid Fe-Cr alloys and the liquid oxide (slag) phase are often represented by a single, comprehensive model like the two-sublattice 'ionic liquid' model. researchgate.net
Solid Oxide Phases: Complex solid solutions, such as the spinel (FeCr2O4) and corundum (Cr2O3) phases, are described using the 'compound energy formalism'. researchgate.netcore.ac.uk This model can account for non-stoichiometry, the presence of lattice vacancies, and the distribution of different ions (e.g., Fe2+, Fe3+, Cr3+) on different crystallographic sublattices. researchgate.net For instance, spinels in the Fe-Cr-O system can be described using a four-sublattice model. diva-portal.org
Solid Metallic Phases: The body-centered cubic (bcc) and face-centered cubic (fcc) metallic phases are typically described using a sublattice model that accounts for interstitial elements like carbon and oxygen. core.ac.uk
Table 2: Thermodynamic Models Used in CALPHAD Assessment of the Fe-Cr-O System
| Phase | Structural Type | Thermodynamic Model | Key Features of Model | Reference |
|---|---|---|---|---|
| Liquid (Metallic and Oxide) | - | Two-sublattice 'ionic liquid' model | Represents both dilute oxygen in liquid metal and fully liquid oxides within a single framework. | researchgate.net |
| Spinel | (Fe,Cr)3O4 | Compound Energy Formalism (Four-sublattice model) | Accounts for the distribution of Fe2+, Fe3+, and Cr3+ cations on tetrahedral and octahedral sites. | diva-portal.org |
| Corundum | (Fe,Cr)2O3 | Compound Energy Formalism | Models the solid solution between Fe2O3 and Cr2O3. | researchgate.net |
| Halite | (Fe,Cr)O | Compound Energy Formalism | Represents the non-stoichiometric monoxide phase. | researchgate.net |
| BCC/FCC Metal | (Fe,Cr) | Sublattice Model | Describes the solid solution of Cr in Fe with interstitial oxygen. | core.ac.uk |
Advanced Applications and Functionalization Strategies of Chromium Iron Oxide Materials
Catalytic Applications and Reaction Mechanisms Involving Chromium Iron Oxide
Chromium iron oxides are recognized for their robust catalytic performance across various chemical transformations, driven by their tunable redox properties and structural stability.
Heterogeneous Catalysis with this compound (e.g., Water-Gas Shift Reaction)
Chromium-iron oxide catalysts have a long-standing history in industrial catalysis, particularly for the High-Temperature Water-Gas Shift (HT-WGS) reaction (CO + H₂O ⇌ CO₂ + H₂), a crucial process for hydrogen production ucl.ac.uk. Introduced by Bosch and Wild in 1914, these catalysts were vital for purifying syngas for ammonia (B1221849) synthesis ucl.ac.uk. The effectiveness of chromium-iron oxides in the HT-WGS reaction stems from chromium's ability to stabilize the iron oxide phase, preventing sintering and over-reduction of iron oxide to less active phases like metallic iron or FeO under reaction conditions mdpi.comacademie-sciences.frresearchgate.netacs.org. During the HT-WGS reaction, the initial α-Fe₂O₃ (hematite) phase typically transforms into α-Fe₃O₄ (magnetite), with chromium ions (initially Cr⁶⁺ on the surface, reducing to Cr³⁺) dissolving into the magnetite lattice to form a Fe₃₋ₓCrₓO₄ solid solution ucl.ac.ukmdpi.comacs.org. This solid solution enhances the catalyst's surface area and thermal stability ucl.ac.ukmdpi.com.
The reaction mechanism for HT-WGS over iron-based catalysts, including chromium-promoted variants, is predominantly a redox process. In this mechanism, lattice oxygen atoms on the catalyst surface are periodically reduced by carbon monoxide (CO) and re-oxidized by water (H₂O) ucl.ac.ukmdpi.com. Studies using isotopic exchange experiments (C¹⁶O₂/C¹⁸O₂) have confirmed that only the outermost surface iron oxide layer participates in the redox cycle ucl.ac.ukacs.org. While chromium acts as a crucial textural promoter by stabilizing the iron oxide structure and increasing the number of active sites, it does not appear to offer direct chemical promotion for the WGS reaction itself; this role is more pronounced with copper promoters acs.orgresearchgate.net. The turnover frequency (TOF) for chromium-iron oxide catalysts is comparable to unpromoted iron oxide, whereas copper significantly boosts the TOF acs.org. Beyond WGS, chromium-iron mixed oxides have also demonstrated catalytic activity in methanol (B129727) decomposition, where chromium can increase surface area and prevent sintering, thereby extending catalyst lifetime researchgate.netbas.bg.
Table 1: Catalytic Performance of Chromium-Iron Oxides in Water-Gas Shift Reaction
| Catalyst Composition | Surface Area (m²/g) (Pre-reaction) | Surface Area (m²/g) (Post-reaction) | TOF (s⁻¹) | Promoter Role | Reference |
| Fe₂O₃ (Cr-free) | ~88 | ~8.8 | N/A | N/A | ucl.ac.uk |
| 3% Cr₂O₃/Fe₂O₃ | ~84 | ~11.9 | 1.2 × 10⁻³ | Textural | ucl.ac.ukacs.org |
| 9% Cr₂O₃/Fe₂O₃ | ~82 | ~20.3 | 1.3 × 10⁻³ | Textural | ucl.ac.ukacs.org |
| Cu-Cr-Fe Oxide | N/A | N/A | 3.5 × 10⁻³ | Chemical+Textural | acs.org |
Note: TOF values are approximate and depend on specific reaction conditions and characterization methods.
Photocatalytic Activity of this compound in Environmental Processes
Chromium-iron oxide nanomaterials are being investigated for their potential in environmental remediation, particularly in photocatalytic applications such as water oxidation and the degradation of organic pollutants metu.edu.trresearchgate.netresearchgate.net. Iron oxides, including magnetite (Fe₃O₄) and hematite (B75146) (α-Fe₂O₃), are attractive due to their earth-abundant nature, non-toxicity, and magnetic properties, which facilitate easy separation and recycling of the photocatalyst researchgate.netresearchgate.net. The combination with chromium can influence the electronic band structure, potentially enhancing charge separation and transfer efficiency metu.edu.trebrary.netchalcogen.ro.
Electrocatalytic Applications of this compound
Chromium-substituted iron oxides have emerged as promising electrocatalysts for various electrochemical reactions, notably the Oxygen Evolution Reaction (OER), a critical process in water splitting for hydrogen production researchgate.netscispace.commetu.edu.tr. This compound (CrFeO₃) nanowires, synthesized through methods like nanoparticle assembly, have demonstrated significant OER activity. These nanostructures exhibit an onset potential of approximately 1.63 V vs. RHE and an overpotential of 737 mV at a current density of 10 mA cm⁻², with a Tafel slope of 57 mV dec⁻¹ researchgate.netscispace.commetu.edu.tr. Their electrocatalytic performance is comparable to benchmark catalysts like RuO₂ and shows good stability during OER researchgate.netscispace.commetu.edu.tr.
Furthermore, chromium spinels, such as MCr₂O₄ where M can be iron (FeCr₂O₄), have been evaluated for the Selective Catalytic Reduction (SCR) of NO with NH₃ researchgate.net. The catalytic activity and selectivity in these systems are dependent on the nature of the divalent metal (M), with surface decomposition into simple oxide species containing M²⁺/M³⁺ and Cr³⁺/Cr⁶⁺ redox systems observed researchgate.net.
Table 2: Electrocatalytic Performance of CrFeO₃ Nanowires for Oxygen Evolution Reaction (OER)
| Catalyst | Onset Potential (V vs. RHE) | Overpotential (mV at 10 mA cm⁻²) | Tafel Slope (mV dec⁻¹) | Stability | Reference |
| CrFeO₃ NWs | 1.63 | 737 | 57 | Good | researchgate.netscispace.commetu.edu.tr |
| RuO₂ (Benchmark) | 1.47 | N/A | N/A | N/A | metu.edu.tr |
Magnetic Material Research and Spintronic Applications of this compound
The magnetic properties of chromium iron oxides, arising from the electronic configurations and interactions of Fe and Cr ions, make them candidates for magnetic storage, spintronics, and other advanced electronic applications.
Fundamental Studies of Magnetic Ordering in this compound Systems
Chromium and iron oxides exhibit a rich variety of magnetic behaviors, including antiferromagnetism, ferromagnetism, and ferrimagnetism, depending on their crystal structure and composition ebrary.net. Bulk α-Cr₂O₃ is an antiferromagnet with a Néel temperature (T<0xE2><0x82><0x99>) of 307 K and exhibits magnetoelectric properties ebrary.net. In contrast, α-Fe₂O₃ (hematite) displays weak ferromagnetism between 260 K and 955 K ebrary.net.
In mixed chromium-iron oxide systems, such as spinels, magnetic ordering is significantly influenced by the presence and valence state of chromium. For instance, in inverse spinel Fe(Mn₁₋ₓCrₓ)₂O₄, ferrimagnetic (FIM) transitions occur above room temperature, with Curie temperatures (T<0xE2><0x82><0x9C>) ranging from 378 K to 365 K for x = 0.0–0.5 researchgate.net. Chromium substitution in these systems can suppress spin reorientation and magnetic irreversibility by reducing magneto-crystalline anisotropy researchgate.net. The compound FeCr₂O₄ (chromite) is a naturally occurring spinel containing Fe(II) and Cr(III) ions ontosight.ai. In Cr-magnetite (Fe(Fe₁₋ₙCrₙ)₂O₄), the Curie temperature is around 520 °C (793 K), and the magnetic properties are tunable with chromium content researchgate.net.
The substitution of chromium in ferrites like (Ni₀.₃Cu₀.₇)CrₓFe₂₋ₓO₄ generally leads to a decrease in saturation magnetization (M<0xE2><0x82><0x9B>) due to the lower magnetic moment of Cr³⁺ (3 µ<0xE2><0x82><0x9B>) compared to Fe³⁺ (5 µ<0xE2><0x82><0x9B>), while coercivity (H<0xE2><0x82><0x9C>) often increases chalcogen.roscielo.org.mx. The magnetic ordering in chromium-doped iron oxides is governed by d-d hybridization between Fe and Cr valence levels. Depending on the formation of CrO₂ or Cr₂O₃ clusters and applied magnetic fields, these materials can exhibit antiferromagnetic or ferromagnetic ordering iphy.ac.cn. Amorphous iron-chromium oxide nanoparticles can display superparamagnetic behavior with a blocking temperature (T<0xE2><0x82><0x99>) of around 51 K lu.se.
Table 3: Magnetic Properties of Chromium-Iron Oxide Systems
| Material System / Composition | Magnetic Ordering | Transition Temperature (K) | Saturation Magnetization (M<0xE2><0x82><0x9B>) | Coercivity (H<0xE2><0x82><0x9C>) | Notes | Reference |
| α-Cr₂O₃ (Bulk) | Antiferromagnetic | T<0xE2><0x82><0x99> = 307 | N/A | N/A | Magnetoelectric | ebrary.net |
| α-Fe₂O₃ (Bulk) | Weak Ferromagnetic | T<0xE2><0x82><0x99> = 955 | N/A | N/A | N/A | ebrary.net |
| Fe(Mn₁₋ₓCrₓ)₂O₄ (x=0.0–0.5) | Ferrimagnetic | T<0xE2><0x82><0x9C> = 365–378 | Decreases with Cr content | Increases with Cr content | Inverse spinel | researchgate.net |
| Cr-magnetite (Fe(Fe₁₋ₙCrₙ)₂O₄) | Ferrimagnetic | T<0xE2><0x82><0x9C> ≈ 793 (520°C) | Varies with n | Varies with n | Spinel | researchgate.net |
| (Ni₀.₃Cu₀.₇)CrₓFe₂₋ₓO₄ | Ferrimagnetic | Varies with x | Decreases with Cr | Increases with Cr | Spinel ferrite | chalcogen.roscielo.org.mx |
| Amorphous Fe-Cr oxide NPs | Superparamagnetic | T<0xE2><0x82><0x99> = 51 | N/A | N/A | Nanoparticles | lu.se |
Development of this compound-Based Magnetic Nanostructures
The miniaturization of magnetic materials into nanostructures opens avenues for spintronic devices and advanced magnetic applications. This compound nanostructures are being explored to tune magnetic ordering, which in turn can modulate transport properties by altering the band gap, making them relevant for spintronic applications ebrary.net. Composite structures, such as alternating Fe/Cr oxide layers, can combine distinct functional properties to create novel magnetic, electric, or photoelectric characteristics ebrary.net.
Chromium dioxide (CrO₂), a half-metallic ferromagnet with high spin polarization, is particularly noted for its potential in spintronic devices, although its stability is a concern as it can decompose into antiferromagnetic Cr₂O₃ ebrary.netaip.org. Nanostructured CrO₂ films have shown lamellar magnetic domain structures aip.org. The synthesis of chromium-substituted spinel ferrites at the nanoscale allows for the fine-tuning of both magnetic and electrical properties. For example, (Ni₀.₃Cu₀.₇)CrₓFe₂₋ₓO₄ nanoparticles exhibit tunable magnetic properties and increased resistivity and dielectric constants with chromium content, suggesting potential applications in microwave devices scielo.org.mx. Amorphous iron-chromium oxide nanoparticles, approximately 3.5 nm in diameter, have been synthesized and characterized, revealing superparamagnetic behavior researchgate.net. The development of these nanostructures is crucial for advancing technologies that rely on precise control of magnetism at the nanoscale.
Emerging Research Directions and Future Outlook for Chromium Iron Oxide Science
Development of Novel Synthesis Routes for Tailored Chromium Iron Oxide Architectures
The functionality of this compound is intrinsically linked to its architecture—particle size, morphology, crystallinity, and surface area. Recognizing this, researchers are moving beyond traditional synthesis methods to develop sophisticated routes that offer precise control over these parameters. These novel approaches are pivotal for tuning the material's magnetic, catalytic, and electronic properties for specific applications.
Emerging methods such as hydrothermal, sol-gel, microwave-assisted, and co-precipitation techniques are being refined to produce tailored this compound nanostructures. For instance, the hydrothermal method allows for the synthesis of highly crystalline nanoparticles under controlled temperature and pressure, influencing particle growth and morphology. The sol-gel process offers excellent control over the material's chemical composition and homogeneity at a low temperature. nih.gov Microwave-assisted synthesis provides a rapid and energy-efficient route to uniform nanoparticles by ensuring homogeneous heating. pyrometallurgy.co.zaresearchgate.net Co-precipitation is a relatively simple and scalable wet-chemical method that can yield finely dispersed nanoparticles by carefully controlling parameters like pH, temperature, and precursor concentration. ijraset.com
Green synthesis routes are also gaining prominence, utilizing biological entities like plant extracts as reducing and capping agents. These methods are not only environmentally friendly but can also offer a degree of control over nanoparticle size and stability. mdpi.com The choice of synthesis route directly impacts the final properties of the this compound, enabling the creation of materials designed for high performance in targeted applications.
| Synthesis Method | Description | Key Advantages | Controllable Parameters | Typical Architectures |
|---|---|---|---|---|
| Hydrothermal/Solvothermal | Chemical reactions in a sealed, heated aqueous solution (hydrothermal) or organic solvent (solvothermal). nih.gov | High crystallinity, good morphology control. nih.gov | Temperature, pressure, reaction time, solvent type. | Nanocrystals, nanorods, uniform nanoparticles. |
| Sol-Gel | Formation of a colloidal solution (sol) that evolves into a gel-like network, followed by drying and thermal treatment. nih.gov | High chemical homogeneity, low processing temperature, fine control over composition. nih.gov | Precursor type, pH, water/precursor ratio, aging time, calcination temperature. | Porous networks, thin films, nanoparticles. |
| Microwave-Assisted | Uses microwave radiation for rapid and uniform heating of precursor solutions. researchgate.net | Fast reaction rates, high energy efficiency, narrow particle size distribution. pyrometallurgy.co.zaresearchgate.net | Microwave power, irradiation time, precursor concentration. | Uniform nanoparticles, core-shell structures. |
| Co-precipitation | Simultaneous precipitation of chromium and iron ions from a solution by adding a precipitating agent. ijraset.com | Simplicity, low cost, scalability, high yield. ijraset.comnih.gov | pH, temperature, stirring rate, precursor ratio. ijraset.com | Amorphous or crystalline nanoparticles, nanocomposites. |
| Green Synthesis | Utilizes biological precursors (e.g., plant extracts) as reducing and capping agents. mdpi.com | Eco-friendly, cost-effective, non-toxic. mdpi.com | Extract concentration, temperature, pH, reaction time. | Biocompatible nanoparticles with varied morphologies. |
Integration of this compound in Multifunctional Composite Materials
To unlock new functionalities and enhance existing properties, this compound is increasingly being integrated into multifunctional composite materials. By combining the unique magnetic and catalytic characteristics of this compound with the properties of other materials like polymers, ceramics, and carbon nanostructures, researchers are creating advanced materials for a wide range of applications. rsc.orgresearchgate.net
Polymer Matrix Composites: Dispersing this compound nanoparticles within a polymer matrix can yield materials with enhanced magnetic, mechanical, and thermal properties. These composites are being explored for applications in data storage, where the polymer protects the magnetic particles, and in sensors. arxiv.org
Ceramic Matrix Composites (CMCs): Incorporating this compound into a ceramic matrix (e.g., alumina, silica) can improve the composite's toughness, thermal stability, and wear resistance. rsc.org Oxide-based CMCs are particularly valued for high-temperature applications in aerospace and energy sectors due to their inherent resistance to oxidation and corrosion. pyrometallurgy.co.zamdpi.com
Carbon-Based Composites: Graphene and its derivatives, such as graphene oxide, serve as excellent supports for this compound nanoparticles. The resulting composites exhibit synergistic effects, with the high surface area and conductivity of graphene enhancing the catalytic or sensing performance of the oxide. mdpi.com These materials show great promise in photocatalysis for degrading organic pollutants and in the development of advanced electrochemical sensors and energy storage devices. nih.govresearchgate.net
Bio-composites: Composites of this compound with biopolymers like chitosan (B1678972) are being investigated for environmental applications. For example, a Cr⁶⁺/Fe₃O₄/Chitosan composite has been shown to be an effective catalyst for the degradation of organic dyes in wastewater through photo-Fenton reactions. arxiv.org
The performance of these composites depends heavily on the interface between the this compound and the matrix material, as well as the dispersion and morphology of the oxide particles. Future research will focus on optimizing these interfaces to create next-generation materials for environmental remediation, energy solutions, and advanced electronics.
Advanced In-situ Characterization Techniques for Dynamic Processes Involving this compound
Understanding how this compound materials behave under real-world operating conditions is crucial for optimizing their performance, particularly in catalysis. Traditional characterization methods analyze materials before or after a reaction, providing only static snapshots. In contrast, advanced in-situ and operando techniques allow researchers to observe the dynamic structural and chemical changes of the material as the reaction happens. pyrometallurgy.co.zamdpi.com
Operando spectroscopy, which combines simultaneous catalytic performance measurement with spectroscopic characterization, is a powerful tool for establishing structure-activity relationships. pyrometallurgy.co.za Techniques like operando UV-Vis and Raman spectroscopy, coupled with product analysis via mass spectrometry, can provide valuable, complementary information on the changing state of a chromium oxide-based catalyst during a reaction cycle. mdpi.commdpi.com
For chromium-promoted iron oxide catalysts, which are used in important industrial processes like the high-temperature water-gas shift (WGS) reaction, in-situ Mössbauer spectroscopy and X-ray Diffraction (XRD) are particularly insightful. arxiv.org These methods have revealed that chromium incorporates into the iron oxide lattice, stabilizing the active magnetite phase and preventing its reduction during the reaction, which is key to its enhanced catalytic activity. arxiv.orgtue.nl
In-situ Transmission Electron Microscopy (TEM) offers the ability to visualize the nucleation and growth of metal oxide nanoparticles in real-time and at high spatial resolution. rsc.orgmdpi.com This technique can provide unprecedented insights into the formation mechanisms of tailored this compound architectures, helping to refine synthesis protocols. By observing processes like phase transformations, particle sintering, and catalyst-support interactions under reaction conditions, scientists can gain a deeper understanding of deactivation mechanisms and design more robust and efficient materials. researchgate.netmdpi.com
| Technique | Information Provided | Application Example |
|---|---|---|
| In-situ X-Ray Diffraction (XRD) | Real-time tracking of crystalline phase transformations, lattice parameter changes, and crystallite size evolution. horizon-europe.gouv.fr | Observing the reduction of hematite (B75146) to magnetite in Cr-promoted iron oxide WGS catalysts under reaction conditions. arxiv.org |
| In-situ Transmission Electron Microscopy (TEM) | Direct visualization of nanoparticle nucleation, growth, morphology changes, and sintering at the nanoscale. rsc.orgmdpi.com | Studying the formation of iron oxide nanoparticles from precursors in solution to understand growth mechanisms. mdpi.com |
| Operando Raman/UV-Vis Spectroscopy | Monitoring changes in the vibrational modes and electronic states of the catalyst, revealing information about active species and surface deposits (e.g., coke). mdpi.commdpi.com | Tracking the redox cycle of chromium species in supported catalysts during propane (B168953) dehydrogenation. mdpi.com |
| In-situ Mössbauer Spectroscopy | Provides detailed information on the oxidation states, coordination, and magnetic environment of iron atoms. | Determining how chromium incorporates into the magnetite lattice and influences the Fe³⁺/Fe²⁺ ratio in WGS catalysts. arxiv.org |
| Operando Mass Spectrometry / Gas Chromatography | Coupled with spectroscopic techniques to simultaneously measure catalytic activity and selectivity by analyzing reaction products in real-time. pyrometallurgy.co.za | Correlating changes in catalyst structure (observed by spectroscopy) with changes in product formation (e.g., propene) over a chromium oxide catalyst. pyrometallurgy.co.za |
Machine Learning and AI in the Design and Discovery of New this compound Materials
The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. The emergence of machine learning (ML) and artificial intelligence (AI) is revolutionizing this paradigm by enabling the rapid screening of vast compositional spaces and the prediction of material properties. mdpi.com This data-driven approach is accelerating the design and discovery of new this compound materials with optimized performance for specific applications. mdpi.com
High-throughput computational screening, which uses computing power to analyze thousands of potential materials, is a key component of this new approach. mdpi.com By combining large materials databases with ML models, researchers can predict properties like electronic structure, stability, and catalytic activity without the need for extensive initial experiments. mdpi.commdpi.com For instance, ML models have been successfully used to explore multicomponent metal oxides for catalysis and to screen for oxides with promising thermoelectric or magnetic properties. rsc.orgmdpi.com
In the context of this compound, ML can guide the design of catalysts with enhanced activity and selectivity. By training models on existing experimental and computational data, it is possible to identify the key compositional and structural features that govern performance. oaepublish.com For example, an ML model could predict the catalytic performance of various chromium-doped iron oxides, identifying the optimal doping concentration and morphology for a desired reaction. researchgate.net This approach has been applied to optimize the performance of iron-chromium redox flow batteries by building models that link material properties and operating conditions to energy efficiency and capacity. rsc.orgnih.gov
Sustainable and Circular Economy Perspectives in this compound Research
As global awareness of resource scarcity and environmental impact grows, the principles of sustainability and the circular economy are becoming integral to materials science. For this compound, this involves a shift towards greener synthesis methods, the utilization of waste streams as raw materials, and a comprehensive evaluation of the material's life cycle. researchgate.net
A key strategy is the valorization of industrial byproducts and waste. Large quantities of chromium- and iron-rich waste are generated by the steel industry in the form of slag and metallurgical dust. mdpi.commdpi.com Instead of being landfilled, these materials can be processed to recover valuable metals and synthesize this compound. ftmmachinery.com Pyrometallurgical and hydrometallurgical processes are being developed to efficiently extract and separate chromium and iron from these complex waste streams, turning a disposal problem into a resource opportunity. mdpi.com Steel pickling waste, for example, has been successfully used as a precursor to synthesize iron oxide nanoparticles for heavy metal removal, demonstrating a viable waste-to-product pathway. nih.govresearchgate.net
"Green synthesis" methods that use non-toxic, renewable resources like plant extracts are another important research direction. mdpi.com These biological methods reduce the environmental footprint of nanoparticle production compared to conventional chemical routes that rely on harsh reagents. mdpi.comnih.gov
Q & A
Q. What methodologies are recommended for determining the stoichiometry and phase purity of chromium iron oxide compounds?
To determine stoichiometry, use X-ray photoelectron spectroscopy (XPS) for elemental composition and oxidation states, X-ray diffraction (XRD) for crystal structure identification, and thermogravimetric analysis (TGA) to track mass changes during redox reactions. For phase purity, combine transmission electron microscopy (TEM) with energy-dispersive X-ray spectroscopy (EDS) to map elemental distribution and confirm homogeneity .
Q. Which characterization techniques are essential for analyzing the magnetic properties of this compound nanoparticles?
Employ vibrating-sample magnetometry (VSM) or superconducting quantum interference device (SQUID) to measure saturation magnetization and coercivity. For quantification in biological systems, magnetic particle imaging (MPI) coupled with statistical validation (e.g., Bland-Altman plots) ensures reproducibility .
Advanced Research Questions
Q. How can experimental design optimize chromium(VI) adsorption using iron oxide nanoparticles?
Use Box-Behnken design (BBD) to test variables like pH, adsorbent dosage, contact time, and initial concentration. Analyze data via response surface methodology (RSM) to identify optimal conditions. Validate models (e.g., Langmuir isotherm, pseudo-second-order kinetics) using statistical tools like ANOVA and correlation coefficients .
Q. How should researchers resolve contradictions in reported adsorption capacities of chromium iron oxides across studies?
Conduct competitive ion adsorption experiments to assess interference effects. Compare isotherm models (Langmuir vs. Freundlich) under identical conditions (pH, temperature). Use XPS to verify surface redox activity (e.g., Cr(VI) reduction to Cr(III)) and FTIR to identify functional groups influencing adsorption .
Q. What statistical approaches validate process parameters in aluminothermic reduction of chromium oxide?
Apply 24 full factorial designs to test factors like aluminum stoichiometry, iron source (Fe₀ vs. Fe₂O₃), and chromic acid addition. Use variance analysis (ANOVA) to rank parameter significance. Optimize via response surface models and validate predictions with central composite designs. Confirm alloy composition using SEM-EDS to detect impurities (e.g., sulfur, phosphorus) .
Q. How can oxide layer composition in corrosion studies be analyzed to understand chromium-iron interactions?
Use synchrotron-based fluorescence mapping to track Cr/Fe distribution at oxide-metal interfaces. Complement with scanning electron microscopy (SEM-EDS) for cross-sectional elemental analysis. Model diffusion kinetics using Fick’s laws to explain chromium enrichment in inner oxide layers .
Q. What methodologies evaluate the electronic properties of chromium iron oxides for semiconductor applications?
Measure bandgap via UV-Vis diffuse reflectance spectroscopy (Tauc plot analysis) and carrier mobility via Hall effect measurements . Use X-ray absorption near-edge structure (XANES) to probe conduction band edges. For magnetic storage applications, correlate VSM data with crystallite size (from XRD) to assess superparamagnetic behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
